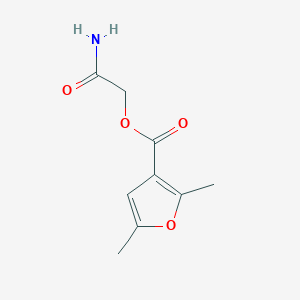![molecular formula C8H4ClNO4S B12888123 4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
4-Formylbenzo[d]oxazole-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylbenzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound that features a benzoxazole ring fused with a sulfonyl chloride group and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with aldehydes under specific conditions. One common method includes the use of 2-aminophenol and 4-amino benzaldehyde in ethanol with lead tetraacetate (Pb(OAc)4) in acetic acid under reflux conditions . This is followed by reactions with hydrochloric acid (HCl), sodium nitrite (NaNO2), and sodium azide (NaN3), and further reaction with aromatic nitriles in isopropanol and zinc bromide (ZnBr2) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Formylbenzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Aplicaciones Científicas De Investigación
4-Formylbenzo[d]oxazole-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Biological Studies: It serves as a building block for the synthesis of molecules that can be used in biological assays and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-Formylbenzo[d]oxazole-2-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
2-Formylbenzo[d]oxazole: Similar structure but lacks the sulfonyl chloride group.
4-Formylbenzo[d]oxazole-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Benzoxazole-2-sulfonyl chloride: Lacks the formyl group.
Uniqueness: 4-Formylbenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations and applications .
Propiedades
Fórmula molecular |
C8H4ClNO4S |
|---|---|
Peso molecular |
245.64 g/mol |
Nombre IUPAC |
4-formyl-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClNO4S/c9-15(12,13)8-10-7-5(4-11)2-1-3-6(7)14-8/h1-4H |
Clave InChI |
YYLFATVNCQADAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


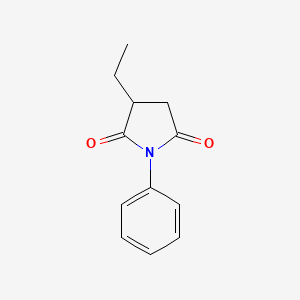
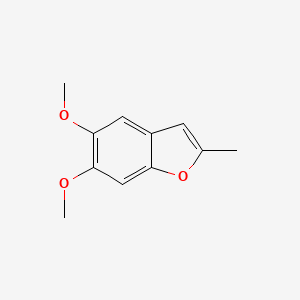
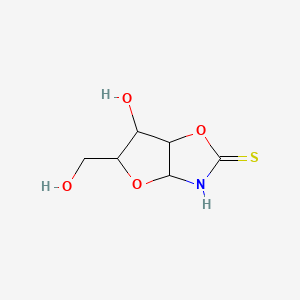




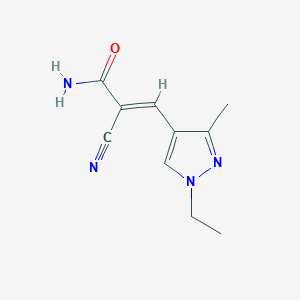
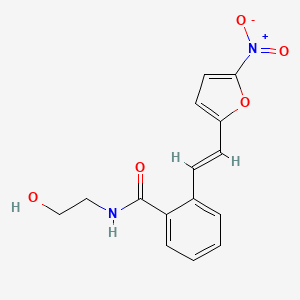


![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
